Methyl 3-Morpholinobenzoate
Overview
Description
Methyl 3-Morpholinobenzoate, also known as this compound, is a useful research compound. Its molecular formula is C12H15NO3 and its molecular weight is 221.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
Biomedical and Photo-electrocatalytic Applications : The synthesis of certain morpholine derivatives, such as 3-morpholino-7-[N-methyl-N-(4′-carboxyphenyl)amino]phenothiazinium chloride, has shown potential for stable anchoring on metal oxides. This improves its applications in biomedical and photo-electrocatalytic fields (Tiravia et al., 2022).
Appetite Suppression in Veterinary Medicine : Certain morpholine hydrochloride compounds have been effective in suppressing appetite in dogs without affecting neurotransmitter release or uptake (Brown et al., 1986).
Potential in Antimicrobial Synthesis : Derivatives like 2-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine have shown promise as M1 selective muscarinic agonists with potential applications in antimicrobial synthesis (Kumar et al., 2007).
Chemical Synthesis and Drug Development : Morpholine derivatives are used in the synthesis of various chemical compounds, such as chiral indole-derived tetrahydroquinolines, which have high yields and excellent diastereo- and enantioselectivities. This has implications for drug development and chemical synthesis (Dai et al., 2016).
Antidepressive Activity : Some morpholine hydrochloride compounds have shown promising antidepressive activity, warranting further investigation for potential use in mental health treatments (Yuan, 2012).
Molecular Identification and Analysis : Advances in molecular structure identification, such as the identification of certain morpholine derivatives, have been made using density functional theory. This provides accurate geometric parameters and vibrational frequencies for molecular structure and electronic spectra analysis (Parlak et al., 2011).
Potential in Antifungal Drug Development : Research indicates potential antifungal activity and low mutagenic effects for morpholine, making it a promising candidate for developing new drugs for treating fungal skin pathologies (Bushuieva et al., 2022).
Analytical and Pharmacological Research : Morpholine derivatives have been used in the synthesis of novel compounds for analytical and pharmacological research, such as detecting transition metal ions and enabling digital writing on filter paper using metal complexes (Sahoo et al., 2019).
Peptidomimetic Chemistry : Enantiopure Fmoc-protected morpholine-3-carboxylic acid has been synthesized, with applications in solid-phase peptide synthesis and peptidomimetic chemistry (Sladojevich et al., 2007).
Topical Drug Delivery : Novel morpholinyl- and methylpiperazinylacyloxyalkyl prodrugs of naproxen have shown improved topical drug delivery with enhanced skin permeation and aqueous solubility (Rautio et al., 2000).
Safety and Hazards
Methyl 3-Morpholinobenzoate should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of accidental release, the area should be evacuated, and the chemical should be contained and cleaned up without creating dust .
Properties
IUPAC Name |
methyl 3-morpholin-4-ylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-15-12(14)10-3-2-4-11(9-10)13-5-7-16-8-6-13/h2-4,9H,5-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZHOTUXOPYLESN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)N2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60932499 | |
Record name | Methyl 3-(morpholin-4-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60932499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145127-37-3 | |
Record name | Methyl 3-(morpholin-4-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60932499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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